(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the reaction of 3-allyl-4-methylbenzo[d]thiazol-2(3H)-one with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt the function of bacterial proteins, such as FtsZ, which is essential for bacterial cell division . In the context of neurodegenerative disorders, the compound inhibits monoamine oxidase enzymes, thereby preventing the breakdown of neurotransmitters and alleviating symptoms of diseases like Parkinson’s .
Comparison with Similar Compounds
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide can be compared with other benzo[d]thiazole derivatives, such as:
2-methylbenzo[d]thiazole: Known for its monoamine oxidase inhibition properties.
3-methylbenzo[d]thiazol-methylquinolinium: Exhibits strong antibacterial activity.
Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-4-9-16-13-10(3)7-6-8-11(13)18-14(16)15-12(17)5-2/h4,6-8H,1,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIUXAZDDBSDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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